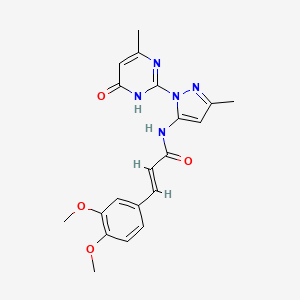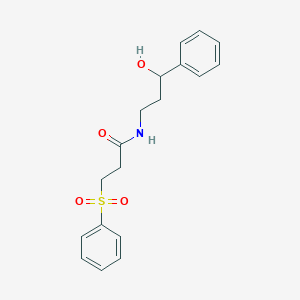
N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide, also known as HPPH, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPH is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Nonnucleoside Inhibitors of Cytomegalovirus Replication
N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide analogues, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), have been identified as novel selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication with excellent safety profiles. These compounds interfere with viral DNA maturation and packaging without affecting viral DNA synthesis, transcription, or translation. Mutations in viral DNA cleavage and packaging genes confer resistance to these inhibitors, underscoring their mechanism of action and potential therapeutic applications (Buerger et al., 2001).
Cross-linking Reagents in Protein Chemistry
Research on N-hydroxysulfosuccinimide esters, including those derived from N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide structures, highlights their utility as hydrophilic, membrane-impermeant protein cross-linkers. These compounds have been shown to efficiently cross-link proteins at physiological pH, demonstrating their importance in biochemical studies and potential in drug development processes (Staros, 1982).
Synthesis of 5-Alkyl-2(5H)-furanones
N-phenyl-3-(phenylsulfonyl)propanamide derivatives serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, a class of compounds with potential applications in organic synthesis and possibly as pharmacophores. The treatment of these derivatives with butyllithium leads to the formation of stable γ-hydroxy amides, which are precursors to 5-alkyl-2(5H)-furanones, demonstrating the versatility of these compounds in synthetic organic chemistry (Tanaka et al., 1984).
AMPA Receptor Potentiators
Studies on biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators have utilized microbial-based surrogate biocatalytic systems to produce mammalian metabolites of compounds such as LY451395. This approach aids in the structural characterization of metabolites, providing insights into the pharmacokinetics and metabolism of these potential therapeutic agents (Zmijewski et al., 2006).
Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug
Quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, have explored its molecular structure, steric energy, and potential interaction mechanisms with androgen receptors. Such studies contribute to a deeper understanding of the drug's action at the molecular level, aiding in the design of more effective anticancer therapies (Otuokere & Amaku, 2015).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDNKMMRXDSOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

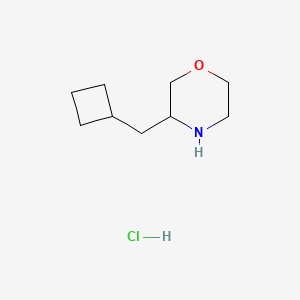
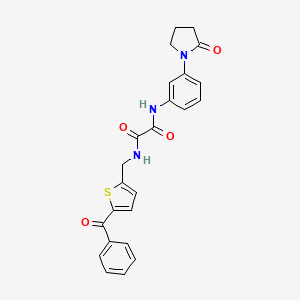


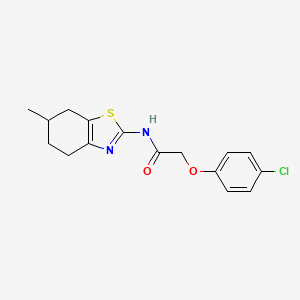
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)
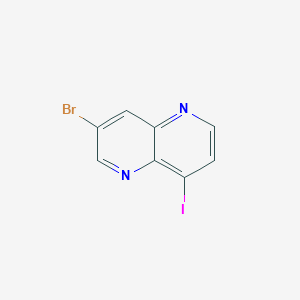
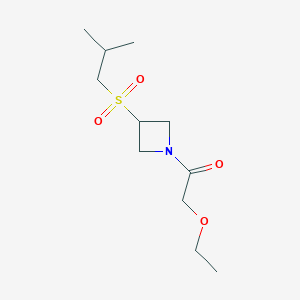
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

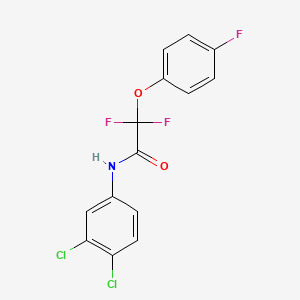
![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
